molecular formula C11H12N2O2 B1413186 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide CAS No. 1952276-60-6

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide

Cat. No.: B1413186
CAS No.: 1952276-60-6
M. Wt: 204.22 g/mol
InChI Key: RQEJJLKONXNFKO-UHFFFAOYSA-N
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Description

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol

Scientific Research Applications

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research indicates that it may have anticancer properties, making it a candidate for developing new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxybenzoic acid hydrazide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide typically involves the reaction of 4,7-Dimethylbenzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted hydrazides .

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell survival and proliferation .

Comparison with Similar Compounds

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide can be compared with other similar compounds, such as:

    Hydrazones: These compounds share the hydrazide functional group and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Quinazolines: These compounds also possess a broad spectrum of biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and exhibit diverse biological activities, making it a promising candidate for further study and development.

Properties

IUPAC Name

4,7-dimethyl-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-4-7(2)10-8(6)5-9(15-10)11(14)13-12/h3-5H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEJJLKONXNFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=C(C=C1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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